molecular formula C10H9ClN2O B1324097 5-(2-Chloro-3-pyridyl)-5-oxovaleronitrile CAS No. 890100-76-2

5-(2-Chloro-3-pyridyl)-5-oxovaleronitrile

Cat. No.: B1324097
CAS No.: 890100-76-2
M. Wt: 208.64 g/mol
InChI Key: AJPJQBOWWOLZLI-UHFFFAOYSA-N
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Description

5-(2-Chloro-3-pyridyl)-5-oxovaleronitrile is a nitrile-containing organic compound characterized by a pyridine ring substituted with a chlorine atom at the 2-position and a ketone group within a valeronitrile chain. The compound’s pyridyl group and chloro-substituent may influence its reactivity, binding affinity, or metabolic stability compared to analogs .

Properties

IUPAC Name

5-(2-chloropyridin-3-yl)-5-oxopentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c11-10-8(4-3-7-13-10)9(14)5-1-2-6-12/h3-4,7H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJPJQBOWWOLZLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)CCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641805
Record name 5-(2-Chloropyridin-3-yl)-5-oxopentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890100-76-2
Record name 2-Chloro-δ-oxo-3-pyridinepentanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890100-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Chloropyridin-3-yl)-5-oxopentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloro-3-pyridyl)-5-oxovaleronitrile typically involves the reaction of 2-chloro-3-pyridinecarboxaldehyde with a suitable nitrile source under controlled conditions. One common method involves the use of sodium cyanide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloro-3-pyridyl)-5-oxovaleronitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethylformamide.

Major Products

    Oxidation: 5-(2-Chloro-3-pyridyl)-5-oxovaleric acid.

    Reduction: 5-(2-Chloro-3-pyridyl)-5-aminovaleronitrile.

    Substitution: Various substituted pyridyl derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2-Chloro-3-pyridyl)-5-oxovaleronitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of inhibitors for specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 5-(2-Chloro-3-pyridyl)-5-oxovaleronitrile exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between 5-(2-Chloro-3-pyridyl)-5-oxovaleronitrile and related compounds:

Compound Name Molecular Formula CAS Number Key Substituents Reported Uses Source
This compound C₁₁H₁₀ClN₂O Not provided 2-Chloro-3-pyridyl, oxovaleronitrile Presumed research/industrial uses Inference
5-(3-Chlorophenyl)-5-oxopentanenitrile C₁₁H₁₀ClNO Not provided 3-Chlorophenyl, oxopentanenitrile Industrial/scientific research
5-(3-Iodophenyl)-5-oxopentanenitrile C₁₁H₁₀INO 898767-94-7 3-Iodophenyl, oxopentanenitrile Pharmaceutical intermediates
5-(4-Chloro-3-pyridyl)-5-oxovaleronitrile C₁₁H₁₀ClN₂O 890100-86-4 4-Chloro-3-pyridyl, oxovaleronitrile Custom synthesis (95% purity available)

Halogen Substituent Effects

  • Chlorine vs. However, iodine’s larger size may reduce metabolic stability compared to chlorine.
  • Positional Isomerism : The 4-chloro-3-pyridyl isomer (CAS 890100-86-4) differs from the target compound in chlorine placement. This positional change could alter electronic effects on the pyridine ring, impacting reactivity or solubility .

Aromatic Ring Variations

  • Pyridyl vs. This difference may also influence binding to biological targets, such as enzymes or receptors .

Notes and Limitations

Data Gaps : Direct experimental data on the target compound’s physicochemical properties (e.g., melting point, solubility) or biological activity are absent in the provided evidence. Comparisons rely on structural extrapolation.

Commercial Availability : The 4-chloro-3-pyridyl isomer is more readily available (95% purity), suggesting higher demand or simpler synthesis compared to the 2-chloro-3-pyridyl variant .

Biological Activity

5-(2-Chloro-3-pyridyl)-5-oxovaleronitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacokinetics, biochemical pathways, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound, with the CAS number 890100-76-2, is characterized by a pyridine ring substituted with a chloro group and an oxo group attached to a valeric nitrile. Its molecular weight is approximately 208.22 g/mol, influencing its bioavailability and interaction with biological targets.

Target of Action

The compound acts primarily through interactions with various biomolecules, including enzymes and receptors. Pyridine derivatives are known to function as ligands in coordination chemistry, which can influence their biological activity. The nitrogen atoms in the pyridine ring can coordinate with metal ions, affecting enzyme activity and signal transduction pathways.

Mode of Action

The compound's carbonyl group acts as an electrophile, participating in nucleophilic addition reactions. This property allows it to interact with nucleophilic sites on proteins and enzymes, potentially leading to inhibition or activation of various biochemical pathways.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays demonstrated that the compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:

Cell Line GI50 (nM) Reference Compound GI50 (nM)
MCF-7 (Breast)29Erlotinib33
A549 (Lung)36Erlotinib33
HT-29 (Colon)31Erlotinib33

These results suggest that the compound could be a promising candidate for further development in cancer therapy .

Inhibition of Enzymatic Activity

The compound has also been shown to inhibit specific enzymes involved in metabolic pathways. For example, it affects enzymes related to oxidative stress responses and metabolic regulation. Inhibition studies revealed that at certain concentrations, it significantly reduces enzyme activity, which could lead to altered cellular metabolism and apoptosis in cancer cells .

Pharmacokinetics

Pharmacokinetic studies indicate that the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is favorable for therapeutic use. The compound demonstrates good oral bioavailability and moderate half-life in animal models, making it suitable for further pharmacological studies.

Case Studies

A notable case study involved the administration of varying doses of the compound in animal models. Results indicated that low doses enhanced cellular stress responses without significant toxicity, while higher doses led to oxidative stress and cell damage. This dose-dependent response underscores the importance of therapeutic dosing in clinical applications.

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